Cholesterol-18O

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

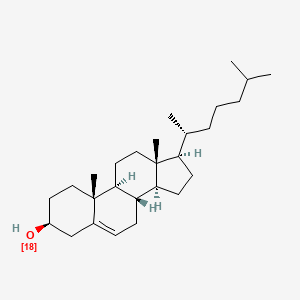

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i28+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYWMOMLDIMFJA-XLQSOFFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)[18OH])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is Cholesterol-18O and its chemical structure

An In-depth Technical Guide to Cholesterol-¹⁸O

Introduction

In the fields of biochemistry, drug development, and metabolic research, the use of stable isotope-labeled compounds is indispensable for tracing and quantifying metabolic pathways without the need for radioactive materials.[1][2] Cholesterol-¹⁸O is a stable isotope-labeled form of cholesterol, a crucial sterol in mammals that serves as a structural component of cell membranes and a precursor for steroid hormones, vitamin D, and bile acids.[3][4][5] This guide provides a comprehensive overview of Cholesterol-¹⁸O, its chemical structure, quantitative properties, and its application in experimental research, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Cholesterol-¹⁸O is structurally identical to endogenous cholesterol, with the exception that the oxygen atom of the hydroxyl group at the 3-beta position (C3) is replaced with the stable, heavy isotope of oxygen, ¹⁸O.[3][6] This subtle yet significant modification allows it to be distinguished from its natural, ¹⁶O-containing counterpart by mass spectrometry, making it an excellent tracer and internal standard for quantitative analysis.[3]

The core structure is a tetracyclic ring system characteristic of sterols, composed of four fused hydrocarbon rings (A, B, C, and D), with a hydroxyl group at C3 and an aliphatic side chain at C17.[4][7]

Quantitative Data

The primary difference between cholesterol and Cholesterol-¹⁸O is its molecular mass. This mass shift is the basis for its detection and quantification in mass spectrometry-based assays.

| Property | Cholesterol | Cholesterol-¹⁸O | Data Source(s) |

| Chemical Formula | C₂₇H₄₆O | C₂₇H₄₆¹⁸O | [4][6][8][9] |

| Average Molar Mass | ~386.65 g/mol | ~388.65 g/mol | [4][9] |

| CAS Number | 57-88-5 | 59613-51-3 | [3][9] |

| Appearance | White crystalline powder | White crystalline powder | [9] |

| Melting Point | 148 to 150 °C | Not specified, expected to be similar to cholesterol | [4][9] |

Experimental Applications and Protocols

Cholesterol-¹⁸O is primarily used as a tracer to study cholesterol metabolism, transport, and efflux.[2][3] Its use as an internal standard in mass spectrometry allows for precise quantification of endogenous cholesterol levels in various biological samples.[3] A key application is in cholesterol efflux assays, which measure the capacity of serum or specific acceptors like High-Density Lipoprotein (HDL) to remove cholesterol from cells, a critical step in reverse cholesterol transport.[10]

General Protocol for a Stable Isotope-Based Cholesterol Efflux Assay

This protocol provides a framework for measuring cholesterol efflux from cultured macrophages (e.g., J774 cells) using Cholesterol-¹⁸O as a tracer, adapted from methodologies using other stable isotopes.[1][10]

-

Cell Culture and Labeling:

-

Culture J774 macrophages to near confluency in appropriate growth medium.

-

Replace the growth medium with a labeling medium containing a known concentration of Cholesterol-¹⁸O.

-

Incubate the cells for a sufficient period (e.g., 24 hours) to allow for the incorporation of the labeled cholesterol into the cellular membranes.[10]

-

-

Equilibration and Efflux Initiation:

-

After the labeling period, wash the cells with a serum-free medium to remove excess unincorporated Cholesterol-¹⁸O.

-

Add an efflux medium containing the cholesterol acceptor of interest (e.g., isolated HDL, apolipoprotein A-I, or patient serum).

-

Incubate for a defined period (e.g., 4-24 hours) to allow for the efflux of Cholesterol-¹⁸O from the cells to the acceptor in the medium.

-

-

Sample Collection and Lipid Extraction:

-

At the end of the incubation, collect the efflux medium.

-

Wash the cells with phosphate-buffered saline (PBS) and then lyse them or scrape them into a solvent for lipid extraction.

-

Perform a lipid extraction on both the collected medium and the cell lysate, typically using a method like the Bligh-Dyer extraction.[10]

-

-

Quantification by Mass Spectrometry (LC-MS/MS):

-

Analyze the lipid extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Quantify the amount of Cholesterol-¹⁸O in both the cell and medium fractions by monitoring its specific mass-to-charge ratio (m/z).

-

Calculate the percentage of cholesterol efflux as the amount of Cholesterol-¹⁸O in the medium divided by the total amount of Cholesterol-¹⁸O (medium + cells), multiplied by 100.

-

Application in Tracing Metabolic Pathways

Cholesterol-¹⁸O is an invaluable tool for studying the complex dynamics of cholesterol homeostasis, particularly the Reverse Cholesterol Transport (RCT) pathway. RCT is the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion, a pathway considered protective against atherosclerosis.[2][11] By introducing Cholesterol-¹⁸O into the system, researchers can trace its movement from cells into HDL particles, its esterification by LCAT, its potential transfer to other lipoproteins by CETP, and its ultimate uptake by the liver.

References

- 1. A new method for measuring cholesterol efflux capacity uses stable isotope-labeled, not radioactive-labeled, cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Use of Stable and Radioactive Sterol Tracers as a Tool to Investigate Cholesterol Degradation to Bile Acids in Humans in Vivo [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. webqc.org [webqc.org]

- 5. Cholesterol | Research Starters | EBSCO Research [ebsco.com]

- 6. Cholesterol-3-18O | C27H46O | CID 71314853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lipidcenter.com [lipidcenter.com]

- 8. Cholesterol | C27H46O | CID 5997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cholesterol - Wikipedia [en.wikipedia.org]

- 10. Cholesterol efflux analyses using stable isotopes and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemistry, Cholesterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Cholesterol-18O

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of Cholesterol-18O, an isotopically labeled form of cholesterol crucial for tracer studies and as an internal standard in quantitative mass spectrometry analyses. This document details both chemical and enzymatic synthesis approaches, purification protocols, and methods for analytical characterization.

Synthesis of this compound

The introduction of an ¹⁸O isotope into the cholesterol molecule is typically achieved at the C3 hydroxyl group. Two primary strategies for this labeling are chemical synthesis and enzymatic hydrolysis.

Chemical Synthesis via Acid-Catalyzed Reaction of i-Cholesteryl Methyl Ether with H₂¹⁸O

A documented method for the synthesis of ¹⁸O-labeled cholesterol involves the acid-catalyzed reaction of i-cholesteryl methyl ether with ¹⁸O-labeled water.[1] This approach offers high isotopic enrichment.

-

Reaction Setup: In a suitable reaction vessel, dissolve i-cholesteryl methyl ether in 1,4-dioxane.

-

Addition of Labeled Water: Add 5 equivalents of H₂¹⁸O (95.7 atom% ¹⁸O) to the solution.

-

Catalyst Addition: Introduce a catalytic amount (0.05 equivalents) of either trifluoromethanesulfonic acid or tetrafluoroboric acid.

-

Reaction Conditions:

-

Work-up: Upon completion, quench the reaction and extract the product using a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic phase with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

| Catalyst | Reaction Conditions | Isolated Yield | Isotopic Enrichment (atom %) | Reference |

| Trifluoromethanesulfonic acid | 20°C, 5 h | 62% | 90.1 ± 1.9 | [1] |

| Tetrafluoroboric acid | 80°C, 40 h | 40% | 90.9 ± 1.9 | [1] |

Enzymatic Synthesis via Hydrolysis of Cholesteryl Acetate (B1210297)

-

Substrate Preparation: Dissolve cholesteryl acetate in a minimal amount of a water-miscible organic solvent (e.g., isopropanol) to ensure solubility.

-

Reaction Buffer: Prepare a suitable buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0) using H₂¹⁸O.

-

Emulsification: Add a surfactant such as Triton X-100 and sodium cholate (B1235396) to the reaction mixture to emulsify the cholesteryl acetate, which is crucial for enzyme activity.

-

Enzymatic Reaction: Add cholesterol esterase to the emulsified substrate solution. The amount of enzyme and reaction time will need to be optimized for complete hydrolysis.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation.

-

Extraction: After the reaction, extract the Cholesterol-¹⁸O product using an organic solvent system such as a chloroform:methanol mixture.

Purification of this compound

Following synthesis, the crude product requires purification to remove unreacted starting materials, byproducts, and the catalyst or enzyme. Silica (B1680970) gel column chromatography is a standard and effective method for the purification of cholesterol.

Experimental Protocol for Silica Gel Column Chromatography:

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and bubble-free column bed.

-

Sample Loading: Dissolve the crude Cholesterol-¹⁸O product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a mixture of hexane (B92381) and ethyl acetate) and load it onto the top of the silica gel column.

-

Elution: Elute the column with a solvent system of increasing polarity. A common gradient involves starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.

-

Cholesteryl acetate (less polar) will elute first.

-

Cholesterol-¹⁸O (more polar) will elute later.

-

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).

-

Product Isolation: Combine the fractions containing the pure Cholesterol-¹⁸O and evaporate the solvent under reduced pressure to obtain the purified product.

Analytical Characterization

The purity and isotopic enrichment of the synthesized this compound must be confirmed.

Purity Assessment

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the purification and to assess the purity of the final product. The retention factor (Rf) of cholesterol will be lower than that of less polar impurities like cholesteryl acetate.

-

High-Performance Liquid Chromatography (HPLC): HPLC can provide a more quantitative assessment of purity.

-

Melting Point: The melting point of the purified Cholesterol-¹⁸O should be compared to that of unlabeled cholesterol.

Isotopic Enrichment Analysis

-

Mass Spectrometry (MS): Mass spectrometry is the primary technique for determining the isotopic enrichment of Cholesterol-¹⁸O. The sample is ionized, and the mass-to-charge ratio (m/z) of the molecular ions is measured. The presence of the ¹⁸O isotope will result in a molecular ion peak that is 2 Da higher than that of unlabeled cholesterol. The relative intensities of the M+2 and M peaks can be used to calculate the isotopic enrichment.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of an ¹⁸O atom induces a detectable isotopic shift in the ¹³C NMR spectrum, specifically for the carbon atom attached to the oxygen (C3). This shift can be used to quantify the isotopic enrichment.[1]

Visualizations

References

physical and chemical properties of Cholesterol-18O

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Cholesterol-18O, a stable isotope-labeled variant of cholesterol. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in metabolic studies, drug development, and other scientific applications.

This compound is a powerful tool for tracing the metabolic fate of cholesterol in biological systems. By incorporating the heavy isotope of oxygen, ¹⁸O, into the cholesterol molecule, researchers can distinguish it from endogenous cholesterol pools, enabling precise quantification of cholesterol uptake, transport, and conversion to other steroids. Its non-radioactive nature makes it a safe and versatile tracer for in vitro and in vivo studies.[1][2]

Core Physical and Chemical Properties

While specific experimental data for this compound is not extensively published, its physical and chemical properties are expected to be nearly identical to those of unlabeled cholesterol due to the small mass difference imparted by the ¹⁸O isotope. The following tables summarize the known properties of cholesterol, which can be used as a close approximation for this compound.

| Identifier | Value | Source |

| Chemical Name | (3β)-Cholest-5-en-3-ol-¹⁸O | N/A |

| CAS Number | 59613-51-3 | MedChemExpress |

| Molecular Formula | C₂₇H₄₆¹⁸O | MedChemExpress |

| Molecular Weight | ~388.67 g/mol | PubChem (unlabeled) + 2 Da |

| Isotopic Purity | Typically >98% | General Supplier Information |

| Property | Value (for unlabeled Cholesterol) | Source |

| Melting Point | 148-150 °C | [3][4][5] |

| Boiling Point | 360 °C (decomposes) | [4][6] |

| Appearance | White or faintly yellow crystalline powder | [7] |

| Density | 1.052 g/cm³ | [6] |

| Solvent | Solubility (of unlabeled Cholesterol) | Source |

| Water | 0.095 mg/L (at 30 °C) | [6] |

| Ethanol (B145695) | ~32.5 mg/100 mL | [8] |

| Acetone | ~32.5 mg/100 mL | [8] |

| Isopropanol | ~48.9 mg/100 mL | [8] |

| Chloroform | Soluble | [9] |

| Ether | Soluble | [10] |

Note on Stability: The C-¹⁸O bond in this compound is generally stable under typical experimental conditions. However, it is important to note that the ¹⁸O label can be susceptible to back-exchange with ¹⁶O from water at neutral pH, particularly during long liquid chromatography gradients.[] This potential for isotopic exchange should be considered when designing and interpreting experiments.

Experimental Protocols

The primary application of this compound is as a tracer in metabolic studies, with quantification typically performed using mass spectrometry. Below are generalized protocols for a typical in vitro cell culture experiment and subsequent analysis.

Protocol 1: In Vitro Metabolic Labeling with this compound

Objective: To trace the uptake and metabolism of exogenous cholesterol in cultured cells.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., in ethanol)

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Internal standard (e.g., deuterated cholesterol)

Methodology:

-

Cell Culture: Plate cells at a desired density and allow them to adhere and grow to the desired confluency.

-

Preparation of Labeling Medium: Prepare the cell culture medium containing the final desired concentration of this compound. The final concentration of the ethanol vehicle should be non-toxic to the cells (typically <0.5%).

-

Labeling: Remove the existing medium from the cells and replace it with the this compound labeling medium.

-

Incubation: Incubate the cells for the desired period to allow for the uptake and metabolism of the labeled cholesterol.

-

Cell Harvesting: After incubation, wash the cells with ice-cold PBS to remove any residual labeled medium.

-

Lipid Extraction: Extract the total lipids from the cells using a standard method such as the Bligh-Dyer or Folch extraction.[12] Add an internal standard at the beginning of the extraction process for accurate quantification.

-

Sample Preparation for Analysis: Dry the extracted lipids under a stream of nitrogen and store at -80°C until analysis.

Protocol 2: Quantification of this compound by GC-MS

Objective: To quantify the amount of this compound and its metabolites in a biological sample.

Materials:

-

Dried lipid extract from Protocol 1

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Anhydrous pyridine (B92270) or other suitable solvent

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Methodology:

-

Derivatization: Re-dissolve the dried lipid extract in a small volume of anhydrous pyridine. Add the derivatizing agent (BSTFA + 1% TMCS) and heat at 60-70°C for 1 hour to convert cholesterol to its more volatile trimethylsilyl (B98337) (TMS) ether derivative.[13]

-

GC-MS Analysis:

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS.

-

Gas Chromatography: Separate the analytes on a capillary column using a suitable temperature program. For example, an initial oven temperature of 180°C, ramped to 300°C.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) to monitor the characteristic ions of the TMS-derivatized this compound and the internal standard.

-

-

Data Analysis: Quantify the amount of this compound by comparing the peak area of its characteristic ion to the peak area of the internal standard's characteristic ion and referencing a standard curve.

Visualizations

Cholesterol Biosynthesis Pathway

The following diagram illustrates the complex multi-step pathway for the endogenous synthesis of cholesterol, which is the unlabeled counterpart to the this compound tracer.

Caption: Simplified overview of the cholesterol biosynthesis pathway.

Experimental Workflow for Metabolic Tracing

This diagram outlines the general workflow for conducting a metabolic tracing experiment using this compound.

Caption: General experimental workflow for stable isotope tracing with this compound.

Metabolic Flux Analysis Concept

The following diagram illustrates the core concept of using a stable isotope tracer like this compound to analyze metabolic flux.

Caption: Conceptual diagram of metabolic flux analysis using this compound.

References

- 1. joe.bioscientifica.com [joe.bioscientifica.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. Cholesterol CAS#: 57-88-5 [m.chemicalbook.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. mt.com [mt.com]

- 6. Cholesterol - Wikipedia [en.wikipedia.org]

- 7. Cholesterol | C27H46O | CID 5997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 13. asianpubs.org [asianpubs.org]

Commercial Suppliers of Cholesterol-¹⁸O for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of Cholesterol-¹⁸O, its applications in research, and detailed methodologies for its use. This document is intended to serve as a valuable resource for researchers in pharmacology, biochemistry, and drug development who are utilizing stable isotope-labeled compounds to trace and quantify cholesterol metabolism and transport.

Introduction to Cholesterol-¹⁸O

Cholesterol-¹⁸O is a stable isotope-labeled version of cholesterol where the oxygen atom in the hydroxyl group at the C3 position is replaced with the heavy isotope ¹⁸O. This isotopic labeling provides a powerful tool for researchers to trace the fate of the cholesterol molecule in various biological systems without the need for radioactive tracers. The mass shift of +2 Daltons allows for the sensitive and specific detection and quantification of Cholesterol-¹⁸O and its metabolites by mass spectrometry.

Commercial Availability and Specifications

The availability of high-quality, isotopically enriched Cholesterol-¹⁸O is crucial for reliable experimental outcomes. Below is a summary of commercial suppliers and their product specifications.

| Supplier | Product Name | CAS Number | Product Code | Isotopic Purity | Chemical Purity | Available Quantities |

| MedChemExpress | Cholesterol-¹⁸O | 59613-51-3 | HY-N0322S8 | Not explicitly stated, inquire for details. | Not explicitly stated, inquire for details. | 1 mg, 5 mg (request quote) |

| LGC Standards | Cholesterol-¹⁸O | 59613-51-3 | CDN-W-6988-0.01G | 95 atom % ¹⁸O | min 98% | 0.01 g, 0.05 g |

Note: It is highly recommended to obtain the certificate of analysis (CoA) from the supplier for lot-specific data on isotopic enrichment and chemical purity before commencing any experiment.

Applications in Research

The ¹⁸O label on the hydroxyl group of cholesterol makes it a valuable tracer for studying a variety of biological processes.

Steroidogenesis

Cholesterol is the precursor to all steroid hormones. The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone, a reaction catalyzed by the enzyme CYP11A1 (also known as P450scc) in the mitochondria.[1][2][3][4][5] This enzymatic reaction involves the modification of the cholesterol side chain, and the ¹⁸O-labeled hydroxyl group can be tracked through the subsequent enzymatic steps of steroid hormone synthesis. This allows for the detailed investigation of steroidogenic pathways and the effects of potential drug candidates on hormone production.

Reverse Cholesterol Transport (RCT)

Reverse cholesterol transport is the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion.[6][7][8][9] High-density lipoprotein (HDL) plays a central role in this pathway. Cholesterol-¹⁸O can be used to label cholesterol in cells, such as macrophages, to study its efflux to HDL and subsequent transport. By using mass spectrometry, researchers can quantify the movement of ¹⁸O-labeled cholesterol, providing insights into the efficiency of RCT and the effects of therapeutic interventions.

Important Consideration for In Vivo Studies: A study has indicated that Cholesterol-¹⁸O may not be a suitable tracer for in vivo cholesterol metabolism studies in humans that rely on fecal sterol recovery. This is due to the potential for the ¹⁸O label to be lost through exchange with water during bacterial metabolism in the gut. Therefore, for such studies, other isotopically labeled forms of cholesterol (e.g., ¹³C or deuterium-labeled) may be more appropriate.

Experimental Protocols

The following protocols are provided as a general guideline and should be optimized for specific experimental conditions.

In Vitro Cholesterol Efflux Assay using Cholesterol-¹⁸O and Mass Spectrometry

This protocol is adapted from established methods for measuring cholesterol efflux using stable isotope-labeled cholesterol.[10][11][12]

a. Cell Culture and Labeling:

-

Plate cells (e.g., macrophages like J774 or primary cells) in appropriate culture plates and grow to desired confluency.

-

Prepare a stock solution of Cholesterol-¹⁸O in a suitable solvent (e.g., ethanol).

-

Complex the Cholesterol-¹⁸O with a carrier molecule like methyl-β-cyclodextrin to enhance its solubility and delivery to the cells.

-

Remove the culture medium and replace it with a labeling medium containing the Cholesterol-¹⁸O complex.

-

Incubate the cells for a sufficient time (e.g., 24 hours) to allow for the incorporation of the labeled cholesterol into the cellular cholesterol pools.

b. Equilibration:

-

After the labeling period, wash the cells with a serum-free medium to remove excess unincorporated Cholesterol-¹⁸O.

-

Incubate the cells in a serum-free medium for a period (e.g., 18 hours) to allow the labeled cholesterol to equilibrate among the different intracellular cholesterol pools.

c. Cholesterol Efflux:

-

Prepare the cholesterol acceptors, such as apolipoprotein A-I (apoA-I) or high-density lipoprotein (HDL), in a serum-free medium.

-

Remove the equilibration medium and add the medium containing the cholesterol acceptors to the cells.

-

Incubate for a defined period (e.g., 4-6 hours) to allow for the efflux of Cholesterol-¹⁸O from the cells to the acceptors.

-

Collect the medium (containing the effluxed cholesterol) and lyse the cells to determine the amount of labeled cholesterol remaining.

d. Sample Preparation and Analysis by Mass Spectrometry:

-

Extract lipids from both the collected medium and the cell lysates using a suitable method (e.g., Folch or Bligh-Dyer extraction).

-

Analyze the lipid extracts by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

-

Quantify the amount of Cholesterol-¹⁸O in the medium and cell lysate by monitoring the specific mass-to-charge ratio (m/z) of the labeled cholesterol.

-

Calculate the percentage of cholesterol efflux as: (amount of Cholesterol-¹⁸O in the medium) / (amount of Cholesterol-¹⁸O in the medium + amount of Cholesterol-¹⁸O in the cell lysate) x 100%.

Visualizing Key Pathways with Graphviz

The following diagrams, generated using the DOT language, illustrate the key pathways where Cholesterol-¹⁸O can be utilized as a tracer.

Steroidogenesis Pathway

Caption: Initial step of steroidogenesis showing the conversion of Cholesterol-¹⁸O.

Reverse Cholesterol Transport Pathway

Caption: Movement of Cholesterol-¹⁸O in the Reverse Cholesterol Transport pathway.

Conclusion

Cholesterol-¹⁸O is a valuable research tool for scientists and drug development professionals investigating cholesterol metabolism and transport. This guide provides a starting point for sourcing this stable isotope-labeled compound and designing experiments to trace its biological fate. By carefully considering the technical specifications of the commercially available Cholesterol-¹⁸O and adapting appropriate experimental protocols, researchers can gain significant insights into critical physiological and pathological processes.

References

- 1. Early steps in steroidogenesis: intracellular cholesterol trafficking: Thematic Review Series: Genetics of Human Lipid Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Molecular Biology, Biochemistry, and Physiology of Human Steroidogenesis and Its Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Steroidogenesis [vivo.colostate.edu]

- 4. researchgate.net [researchgate.net]

- 5. Reactome | Pregnenolone biosynthesis [reactome.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Reverse cholesterol transport - Wikipedia [en.wikipedia.org]

- 10. A new method for measuring cholesterol efflux capacity uses stable isotope-labeled, not radioactive-labeled, cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cholesterol efflux analyses using stable isotopes and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cholesterol efflux analyses using stable isotopes and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Isotopic Enrichment and Purity of Cholesterol-¹⁸O

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cholesterol-¹⁸O, a stable isotope-labeled variant of cholesterol. It is designed to be a core resource for professionals utilizing this compound in metabolic research, drug development, and clinical diagnostics. This document details the specifications for isotopic enrichment and chemical purity, outlines comprehensive experimental protocols for its analysis, and illustrates key workflows and metabolic pathways.

Cholesterol-¹⁸O serves as a powerful tracer for studying the dynamics of cholesterol metabolism, including its synthesis, transport, and fate within biological systems.[1] The incorporation of the heavy oxygen isotope (¹⁸O) at the C3 hydroxyl group allows for its differentiation from endogenous, unlabeled cholesterol using mass spectrometry, without altering its fundamental biochemical properties.[2] Accurate determination of its isotopic enrichment and chemical purity is paramount for the validity and reproducibility of experimental results.

Data Presentation: Quantitative Specifications

The isotopic enrichment and chemical purity of Cholesterol-¹⁸O are critical parameters that define its quality as a tracer and analytical standard. The following table summarizes typical specifications based on commercially available reference materials.

| Parameter | Specification | Method of Analysis |

| Isotopic Enrichment | 95 atom % ¹⁸O | Mass Spectrometry (MS) |

| Chemical Purity | Minimum 98% | Gas Chromatography (GC) |

| Molecular Formula | C₂₇H₄₆¹⁸O | - |

| Molecular Weight | 388.65 g/mol | - |

| CAS Number | 59613-51-3 | - |

Data sourced from LGC Standards.[3]

Experimental Protocols

Accurate analysis of Cholesterol-¹⁸O requires robust and validated methodologies. The following sections provide detailed protocols for lipid extraction and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Total Lipid Extraction (Bligh-Dyer Method)

This protocol describes a standard method for extracting total lipids, including cholesterol, from biological samples such as cells or tissues.

Materials:

-

Methanol

-

Deionized Water

-

Phosphate-buffered saline (PBS)

-

Centrifuge tubes (glass, solvent-resistant)

-

Centrifuge

Procedure:

-

Sample Homogenization: Homogenize the cell pellet or tissue sample in a single-phase solvent mixture. For every 1 mL of aqueous sample (e.g., cell suspension in PBS), add 3.75 mL of a Chloroform:Methanol (1:2, v/v) mixture.

-

Phase Separation: Induce phase separation by adding 1.25 mL of chloroform followed by 1.25 mL of deionized water. Vortex the mixture thoroughly after each addition.

-

Centrifugation: Centrifuge the sample at 1,000 x g for 5 minutes to separate the phases.

-

Lipid Collection: Three phases will be visible: an upper aqueous phase (methanol/water), a lower organic phase (chloroform) containing the lipids, and a protein disk at the interface. Carefully collect the lower organic phase using a glass pipette and transfer it to a new glass tube.

-

Drying: Evaporate the solvent from the collected lipid extract under a stream of nitrogen gas to yield the total lipid film. The sample is now ready for derivatization and analysis.

GC-MS Analysis for Purity and Isotopic Enrichment

GC-MS is the gold standard for quantifying cholesterol and determining its isotopic enrichment.[4] The protocol involves a derivatization step to increase the volatility of the cholesterol molecule.

Materials:

-

Dried lipid extract (from Protocol 1)

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Ethyl acetate (B1210297) or Hexane (GC-grade)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Derivatization:

-

Re-dissolve the dried lipid extract in 50 µL of pyridine.

-

Add 50 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and heat at 60-70°C for 1 hour to convert cholesterol to its trimethylsilyl (B98337) (TMS) ether derivative.

-

-

Sample Preparation for Injection:

-

After cooling to room temperature, evaporate the derivatization reagents under a gentle stream of nitrogen.

-

Reconstitute the derivatized sample in a known volume (e.g., 100 µL) of ethyl acetate or hexane.

-

-

GC-MS Instrumentation and Analysis:

-

Injection: Inject 1 µL of the sample in splitless mode into the GC inlet, held at approximately 275-280°C.

-

Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.

-

Oven Program: A typical temperature program starts at an initial temperature of 180°C, ramps to 250°C, and then to a final temperature of 320°C to ensure elution of the cholesterol-TMS ether.

-

Mass Spectrometer: Operate the MS in Electron Ionization (EI) mode. For quantification and enrichment analysis, use Selected Ion Monitoring (SIM) mode.

-

Monitor the molecular ion for unlabeled cholesterol-TMS (m/z 458.4).

-

Monitor the corresponding molecular ion for Cholesterol-¹⁸O-TMS (m/z 460.4).

-

-

Data Analysis:

-

Chemical Purity: Determine by integrating the peak area of the cholesterol-TMS ether and comparing it to the total area of all peaks in the chromatogram.

-

Isotopic Enrichment: Calculate the atom % ¹⁸O by comparing the peak areas of the labeled (m/z 460.4) and unlabeled (m/z 458.4) ions, after correcting for the natural abundance of isotopes.

-

-

NMR Spectroscopy Analysis

NMR spectroscopy can provide structural confirmation and assess isotopic enrichment without sample derivatization, offering complementary information to MS-based methods.

Materials:

-

Dried lipid extract

-

Deuterated chloroform (CDCl₃)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve the dried lipid extract in an appropriate volume of CDCl₃.

-

¹H NMR Analysis:

-

Acquire a ¹H NMR spectrum. The spectrum will show characteristic peaks for cholesterol, including the C18 and C19 methyl group resonances. While ¹H NMR is primarily for structural confirmation and purity assessment against proton-containing impurities, it does not directly measure ¹⁸O enrichment.

-

-

¹³C NMR Analysis:

-

Acquire a ¹³C NMR spectrum. The presence of the ¹⁸O isotope on the adjacent C3 carbon can induce a small, measurable shift (isotope effect) in the ¹³C resonance of C3 compared to the unlabeled cholesterol. This can be used to confirm the location of the label.

-

-

Data Analysis:

-

Chemical Purity: Assess by identifying and integrating peaks corresponding to impurities relative to the cholesterol signals.

-

Isotopic Enrichment Confirmation: While mass spectrometry is superior for precise quantification of ¹⁸O enrichment, ¹³C NMR can help confirm the position of the isotopic label.

-

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows and concepts relevant to the use of Cholesterol-¹⁸O.

References

The Natural Abundance of ¹⁸O in Cholesterol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural abundance of the oxygen-18 isotope (¹⁸O) in cholesterol. Tailored for researchers, scientists, and drug development professionals, this document delves into the current state of knowledge, quantitative data, and the analytical methodologies used to determine ¹⁸O levels in this critical biomolecule.

Introduction

Cholesterol (C₂₇H₄₆O) is a vital lipid molecule in animal cell membranes and a precursor for steroid hormones, bile acids, and vitamin D. While the isotopic composition of carbon (¹³C) and hydrogen (²H) in cholesterol has been extensively studied for insights into diet and metabolism, the natural abundance of oxygen-18 (¹⁸O) is an emerging area of interest. The single oxygen atom in the cholesterol molecule, located in the hydroxyl group at the C-3 position, originates from body water. Consequently, its isotopic composition (δ¹⁸O) can provide a unique window into an organism's hydrology, physiology, and environment. This guide summarizes the available quantitative data, details the experimental protocols for δ¹⁸O analysis of cholesterol, and outlines the underlying principles of the methodology.

Quantitative Data on the Natural Abundance of ¹⁸O in Cholesterol

Data on the natural abundance of ¹⁸O in cholesterol from a wide variety of biological sources remains limited in publicly accessible literature. The primary application of cholesterol δ¹⁸O analysis to date has been in the field of archaeology and paleodietary studies, with a focus on cholesterol extracted from ancient bone.

Below is a summary of available data. It is important to note that further research is needed to expand this dataset across different species, tissues, and geographic locations to fully realize the potential of cholesterol δ¹⁸O analysis.

| Sample Type | Source Organism/Context | Analytical Method | Reference |

| Bone Cholesterol | Modern and Archaeological Bone | GC-Py-IRMS | Webb and White (2016) (Note: Specific δ¹⁸O values are not detailed in the abstract, but the methodology is established for this sample type). |

Further research is required to populate this table with a broader range of δ¹⁸O values for cholesterol from diverse biological and geographical sources.

Experimental Protocols

The determination of the natural abundance of ¹⁸O in cholesterol is achieved through Compound-Specific Isotope Analysis (CSIA). The primary analytical technique for this is Gas Chromatography-Pyrolysis-Isotope Ratio Mass Spectrometry (GC-Py-IRMS). This method allows for the precise measurement of the ¹⁸O/¹⁶O ratio in specific organic compounds, such as cholesterol, within a complex mixture.

Sample Preparation and Lipid Extraction

-

Sample Collection and Storage: Biological samples (e.g., tissue, bone, serum) should be collected and immediately frozen at -80°C to prevent degradation of lipids.

-

Homogenization and Lyophilization: Frozen samples are typically lyophilized (freeze-dried) to remove water and then homogenized to a fine powder.

-

Lipid Extraction: Total lipids are extracted from the homogenized sample using a solvent mixture, commonly dichloromethane/methanol (2:1 v/v), often employing methods like pressurized liquid extraction (PLE) for efficiency.

-

Saponification: To isolate cholesterol from its esters, the total lipid extract is saponified by heating with a strong base (e.g., methanolic KOH). This process hydrolyzes the ester bonds, yielding free cholesterol.

-

Purification: The cholesterol fraction is then separated from other lipids and saponification byproducts using solid-phase extraction (SPE) or column chromatography.

Derivatization

To improve the volatility and chromatographic properties of cholesterol for GC analysis, it is often derivatized. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group of cholesterol into a trimethylsilyl (B98337) (TMS) ether.

GC-Py-IRMS Analysis

-

Gas Chromatography (GC): The derivatized cholesterol sample is injected into a gas chromatograph. The GC separates the cholesterol-TMS ether from other compounds in the sample based on their boiling points and interactions with the stationary phase of the GC column.

-

Pyrolysis: The separated cholesterol-TMS ether then enters a high-temperature pyrolysis reactor (typically operating at 1450°C). In an oxygen-free environment, the molecule is thermally decomposed, and the oxygen atom from the cholesterol is converted into carbon monoxide (CO).

-

Isotope Ratio Mass Spectrometry (IRMS): The resulting CO gas, along with other pyrolysis products, is introduced into the ion source of an isotope ratio mass spectrometer. The IRMS measures the ratio of the two main isotopologues of CO: ¹²C¹⁶O (mass 28) and ¹²C¹⁸O (mass 30).

-

Data Analysis and Correction: The measured isotope ratio is compared to that of a calibrated reference gas and expressed in delta (δ) notation in per mil (‰) relative to the Vienna Standard Mean Ocean Water (VSMOW) standard. Corrections must be applied to account for instrumental drift and any isotopic contribution from the derivatizing agent.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key relationships and the experimental workflow for determining the natural abundance of ¹⁸O in cholesterol.

Figure 1. Origin of the oxygen atom in cholesterol.

Figure 2. Experimental workflow for δ¹⁸O analysis of cholesterol.

Conclusion

The analysis of the natural abundance of ¹⁸O in cholesterol is a promising field with the potential to provide novel insights into the physiology, diet, and environment of organisms. While the current dataset of δ¹⁸O values in cholesterol is limited, the analytical methods, particularly GC-Py-IRMS, are well-established for compound-specific isotope analysis of oxygen. This technical guide provides researchers with the foundational knowledge of the available data and the detailed experimental protocols required to enter this exciting area of research. Future work should focus on building a comprehensive database of cholesterol δ¹⁸O values from a wide array of species and tissues to unlock the full potential of this isotopic tracer.

applications of Cholesterol-18O in metabolic studies

An In-Depth Technical Guide on the Applications of Stable Isotopes in Cholesterol Metabolic Studies, with a Focus on Cholesterol-18O

Introduction

The study of cholesterol metabolism is critical for understanding a host of physiological and pathological processes, from cellular membrane integrity to the progression of atherosclerosis and the synthesis of steroid hormones.[1][2] Stable isotope tracers are indispensable tools for researchers and drug development professionals, enabling the precise tracking of cholesterol's journey through complex biological systems. By labeling cholesterol or its precursors with isotopes like Deuterium (B1214612) (²H or D), Carbon-13 (¹³C), or Oxygen-18 (¹⁸O), scientists can quantify the dynamics of cholesterol synthesis, transport, and catabolism in vivo. This guide explores the applications of these tracers, with a particular focus on the utility and limitations of ¹⁸O-labeled cholesterol.

The Challenge of Using Cholesterol-¹⁸O as a Tracer

While conceptually straightforward, the use of cholesterol labeled with ¹⁸O at the 3β-hydroxyl group ([3β-¹⁸OH]cholesterol) faces a significant methodological challenge, particularly for studies measuring cholesterol excretion. A key study revealed that the ¹⁸O label is unstable during its transit through the gut.[3] Fecal bacterial metabolism can cause the 3β-oxygen to exchange with the oxygen from water, leading to a loss of the isotopic label.[3]

This loss was observed in the fecal metabolites coprostanol and ethylcoprostanol.[3] Consequently, fecal recovery of the ¹⁸O label is significantly lower than that of simultaneously administered ¹⁴C-labeled sterols, rendering [¹⁸O]cholesterol an invalid tracer for quantifying cholesterol absorption and excretion via fecal analysis.[3] Due to this critical limitation, other stable isotopes, such as deuterium and ¹³C, are predominantly used for these types of metabolic studies.

Core Applications of Stable Isotopes in Cholesterol Research

Despite the limitations of ¹⁸O, other stable isotopes have been successfully applied to elucidate several key aspects of cholesterol metabolism.

De Novo Cholesterol Biosynthesis and Turnover

Stable isotopes, particularly deuterium from deuterated water (D₂O), are extensively used to measure the rate of new cholesterol synthesis.[4][5] When D₂O is administered, deuterium is incorporated into newly synthesized cholesterol molecules. By measuring the rate of this incorporation using mass spectrometry, researchers can calculate the fractional synthesis rate of cholesterol in various tissues, such as the liver and brain.[5] This technique allows for the quantification of both static cholesterol levels and the dynamic flux of its turnover.[6]

Reverse Cholesterol Transport (RCT)

Reverse Cholesterol Transport (RCT) is the process by which excess cholesterol from peripheral tissues is returned to the liver for excretion, a critical pathway in preventing atherosclerosis.[7][8][9] Stable isotope tracers are used to measure the different steps of this pathway. For instance, cells like macrophages can be labeled with isotopic cholesterol (e.g., d₇-cholesterol) ex vivo, and then introduced back into an animal model.[10][11] The movement of the labeled cholesterol from these cells into the plasma (specifically into High-Density Lipoprotein, HDL) and its eventual appearance in bile and feces can be tracked to quantify the rate of RCT.[11][12]

Bile Acid Synthesis

Bile acids are the primary catabolic products of cholesterol.[13] Tracing the conversion of isotopically labeled cholesterol into bile acids provides a direct measure of this crucial elimination pathway.[13][14] Mass spectrometry techniques can differentiate and quantify various bile acid species and their isotopic enrichment, offering insights into the "classical" and "alternative" pathways of bile acid synthesis.[13][15]

Steroid Hormone Synthesis

Cholesterol is the essential precursor for all steroid hormones, including glucocorticoids, mineralocorticoids, and sex hormones.[16][17] By introducing labeled cholesterol, researchers can trace its conversion into pregnenolone (B344588) and subsequent steroidogenic intermediates in organs like the adrenal glands and gonads.[17][18] This allows for the quantification of steroid production rates under various physiological or pathological conditions.

Experimental Protocols and Methodologies

The precise protocol varies with the research question, but a general workflow for an in vivo cholesterol metabolism study using a stable isotope tracer can be outlined.

General Protocol for in vivo Cholesterol Turnover Study using D₂O

-

Animal Acclimatization: House subjects (e.g., C57BL/6 mice) in a controlled environment and provide a standard diet for an acclimatization period.

-

Tracer Administration: Administer an initial bolus of D₂O (e.g., 99.8% D₂O in saline) via intraperitoneal injection to rapidly enrich the body water pool. Maintain enrichment by providing drinking water containing a specific percentage of D₂O (e.g., 4-6%).[5]

-

Time Course and Sample Collection: Collect blood samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) via tail vein or retro-orbital bleeding. At the end of the experiment, euthanize the animals and harvest tissues of interest (liver, brain, adrenal glands, etc.) and other biological samples (feces, bile).

-

Lipid Extraction:

-

Isolate plasma from blood samples by centrifugation.

-

Homogenize tissue samples.

-

Perform a lipid extraction using a standard method such as a Bligh-Dyer or Folch extraction with chloroform/methanol mixtures.[19]

-

-

Sample Preparation for Analysis:

-

Saponify the lipid extract to release free sterols from their esterified forms.

-

Derivatize the cholesterol to a more volatile form (e.g., trimethylsilyl (B98337) ether) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. For Liquid Chromatography-Mass Spectrometry (LC-MS/MS), derivatization may not be necessary.[10][20][21]

-

-

Mass Spectrometry Analysis:

-

Data Analysis and Modeling:

-

Measure the D₂O enrichment in the body water from plasma samples.

-

Use the mass isotopomer distribution data and body water enrichment to calculate the fractional synthesis rate (FSR) of cholesterol using appropriate mathematical models (e.g., single exponential models).[5]

-

Quantitative Data Presentation

The data generated from stable isotope tracer studies are quantitative and can be used to compare metabolic rates between different experimental groups.

Table 1: Representative Data from a D₂O-Labeling Study on Cholesterol Synthesis (Note: These are example values to illustrate data presentation and are not from a specific single study.)

| Tissue | Experimental Group | Fractional Synthesis Rate (FSR) (% new/day) | Absolute Synthesis Rate (mg/g/day) |

| Liver | Control | 15.2 ± 2.1 | 0.45 ± 0.06 |

| Treatment X | 8.7 ± 1.5 | 0.26 ± 0.04 | |

| Brain | Control | 0.8 ± 0.1 | 0.03 ± 0.004 |

| Treatment X | 0.7 ± 0.1 | 0.028 ± 0.005 | |

| Adipose | Control | 2.1 ± 0.4 | 0.01 ± 0.002 |

| Treatment X | 1.9 ± 0.3 | 0.009 ± 0.002 | |

| *p < 0.05 vs. Control |

Table 2: Representative Data from a d₇-Cholesterol Efflux Study (Note: These are example values to illustrate data presentation.)

| Efflux Acceptor | Cell Type | Condition | % d₇-Cholesterol Efflux (at 4h) |

| ApoA-I | J774 Macrophages | Control | 8.5 ± 0.9 |

| LXR Agonist | 15.2 ± 1.3 | ||

| HDL | J774 Macrophages | Control | 12.1 ± 1.1 |

| LXR Agonist | 22.5 ± 1.9 | ||

| *p < 0.05 vs. Control. Data adapted from similar studies measuring cholesterol efflux.[10] |

Visualizations of Metabolic Pathways and Workflows

Diagrams created using the DOT language provide clear visual representations of the complex processes involved in cholesterol metabolism and the experimental designs used to study them.

Caption: The de novo cholesterol biosynthesis pathway, highlighting the incorporation of deuterium from D₂O.

Caption: A simplified workflow of Reverse Cholesterol Transport (RCT) studied with labeled cholesterol.

Caption: Simplified overview of cholesterol's role as the precursor for major classes of steroid hormones.

Caption: A typical experimental workflow for in vivo metabolic studies using stable isotope tracers.

References

- 1. Cholesterol metabolism: molecular mechanisms, biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Limits for the use of (18O)cholesterol and (18O)sitosterol in studies of cholesterol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of in vivo cholesterol synthesis from 2H2O: a rapid procedure for the isolation, combustion, and isotopic assay of erythrocyte cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo measurement of fatty acids and cholesterol synthesis using D2O and mass isotopomer analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo D2O labeling to quantify static and dynamic changes in cholesterol and cholesterol esters by high resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reverse cholesterol transport - Wikipedia [en.wikipedia.org]

- 8. An overview of reverse cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Cholesterol efflux analyses using stable isotopes and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel in vivo Method for Measuring Cholesterol Mass Flux in Peripheral Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Mass Spectrometry-Based Steroid Profiling: Meeting Unmet Clinical Needs [jstage.jst.go.jp]

- 18. Early steps in steroidogenesis: intracellular cholesterol trafficking: Thematic Review Series: Genetics of Human Lipid Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. agilent.com [agilent.com]

- 22. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways | eLife [elifesciences.org]

Methodological & Application

Application Note: Quantitative Analysis of Cholesterol in Human Plasma Using Cholesterol-¹⁸O as an Internal Standard by LC-MS/MS

Abstract

This application note details a robust and accurate method for the quantification of total cholesterol in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs Cholesterol-¹⁸O as an internal standard to ensure high precision and accuracy by correcting for matrix effects and variations during sample preparation and analysis. The protocol includes a straightforward saponification step to hydrolyze cholesteryl esters, followed by a simple liquid-liquid extraction. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is suitable for clinical research and drug development applications where reliable cholesterol measurement is critical.

Introduction

Cholesterol is a vital lipid molecule, serving as a structural component of cell membranes and a precursor for the synthesis of steroid hormones, bile acids, and vitamin D.[1][2] Accurate measurement of cholesterol levels in biological matrices like plasma is crucial for diagnosing and managing various metabolic disorders. While enzymatic assays are common in clinical settings, LC-MS/MS offers superior specificity and sensitivity, allowing for precise quantification.[1][3]

The use of a stable isotope-labeled internal standard (SIL-IS) is paramount in LC-MS/MS to compensate for analyte loss during sample processing and to correct for ionization suppression or enhancement caused by the sample matrix. Cholesterol-¹⁸O, a stable isotope-labeled version of cholesterol, is an ideal internal standard as it shares near-identical physicochemical properties with the endogenous analyte, ensuring it behaves similarly throughout the entire analytical process.[4] This application note provides a comprehensive protocol for the validated LC-MS/MS analysis of total cholesterol in human plasma.

Experimental Protocols

Materials and Reagents

-

Cholesterol (≥99% purity) - Sigma-Aldrich

-

Cholesterol-¹⁸O (≥98% purity, ¹⁸O at C3) - CDN Isotopes

-

Methanol (B129727) (LC-MS Grade) - Fisher Scientific

-

Isopropanol (LC-MS Grade) - Fisher Scientific

-

Acetonitrile (LC-MS Grade) - Fisher Scientific

-

Ammonium Formate (≥99%) - Sigma-Aldrich

-

Formic Acid (LC-MS Grade) - Sigma-Aldrich

-

Potassium Hydroxide (KOH) - Sigma-Aldrich

-

Hexane (B92381) (HPLC Grade) - Fisher Scientific

-

Human Plasma (K₂EDTA) - BioIVT

-

Deionized Water (18.2 MΩ·cm)

Preparation of Standards and Solutions

-

Cholesterol Stock Solution (1 mg/mL): Accurately weigh 10 mg of cholesterol and dissolve in 10 mL of isopropanol.

-

Cholesterol-¹⁸O Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Cholesterol-¹⁸O and dissolve in 1 mL of isopropanol.

-

IS Working Solution (10 µg/mL): Dilute the IS Stock Solution 1:100 with isopropanol.

-

Calibration Standards (0.5 - 500 µg/mL): Prepare a series of calibration standards by serial dilution of the Cholesterol Stock Solution with a 50:50 mixture of methanol and isopropanol.

-

Saponification Reagent (1 M KOH in Methanol): Dissolve 5.61 g of KOH in 100 mL of methanol. Prepare fresh.

Sample Preparation Protocol

-

Aliquoting: Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 2 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the 10 µg/mL IS Working Solution to each tube.

-

Saponification: Add 500 µL of the Saponification Reagent (1 M KOH in Methanol). Vortex thoroughly for 30 seconds.

-

Hydrolysis: Incubate the samples at 60°C for 60 minutes to hydrolyze cholesteryl esters to free cholesterol.

-

Neutralization & Extraction: After cooling to room temperature, add 250 µL of deionized water. Add 1 mL of hexane, vortex for 1 minute, and then centrifuge at 10,000 x g for 5 minutes.

-

Evaporation: Carefully transfer the upper hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase (90:10 Methanol:Isopropanol with 10 mM Ammonium Formate). Vortex and transfer to an LC autosampler vial.

LC-MS/MS Method

Liquid Chromatography Conditions:

-

System: Agilent 1290 Infinity II UHPLC or equivalent[5]

-

Column: Agilent InfinityLab Poroshell 120 EC-C18 (2.1 x 100 mm, 1.9 µm)[6]

-

Mobile Phase: 90:10 (v/v) Methanol:Isopropanol with 10 mM Ammonium Formate

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

System: Agilent 6460 Triple Quadrupole LC/MS or equivalent[6]

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode[6][7]

-

Gas Temperature: 325°C

-

Vaporizer Temperature: 350°C

-

Capillary Voltage: 4000 V

-

MRM Transitions: The following transitions were monitored:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Cholesterol | 369.3 | 161.1 | 100 | 25 |

| Cholesterol-¹⁸O | 371.3 | 161.1 | 100 | 25 |

Note: The precursor ion for cholesterol and its isotope corresponds to the [M+H-H₂O]⁺ adduct, which is readily formed under APCI conditions.[7]

Diagrams and Visualizations

Caption: Experimental workflow from sample preparation to data analysis.

Caption: Simplified steroidogenesis pathway starting from cholesterol.[8][9][10][11][12]

Results and Data Presentation

The performance of the method was evaluated by assessing its linearity, precision, and accuracy.

Linearity

The calibration curve was constructed by plotting the peak area ratio of cholesterol to Cholesterol-¹⁸O against the nominal concentration of the calibration standards. The method demonstrated excellent linearity over the concentration range of 0.5 to 500 µg/mL.

| Parameter | Value |

| Concentration Range | 0.5 - 500 µg/mL |

| Regression Model | Linear, 1/x weighted |

| Correlation Coeff. (r²) | > 0.998 |

Precision and Accuracy

Intra- and inter-day precision and accuracy were assessed by analyzing QC samples at three concentration levels (Low, Medium, High) in replicates (n=6) over three separate days.

Table 1: Summary of Intra-Day and Inter-Day Precision and Accuracy

| QC Level | Nominal Conc. (µg/mL) | \multicolumn{2}{c | }{Intra-Day (n=6)} | \multicolumn{2}{c | }{Inter-Day (n=18)} |

| Accuracy (%) | Precision (%CV) | Accuracy (%) | Precision (%CV) | ||

| Low QC | 5.0 | 102.4 | 4.1 | 103.1 | 5.5 |

| Mid QC | 50.0 | 98.7 | 2.5 | 99.5 | 3.8 |

| High QC | 400.0 | 101.1 | 2.1 | 100.8 | 3.1 |

The results show that the accuracy for all QC levels was within ±15% of the nominal values, and the precision, expressed as the coefficient of variation (%CV), was less than 15%. This performance meets the typical acceptance criteria for bioanalytical method validation.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of total cholesterol in human plasma. The use of Cholesterol-¹⁸O as an internal standard ensures high accuracy and precision by effectively compensating for matrix effects and procedural variability. The simple sample preparation protocol and rapid chromatographic runtime make this method highly suitable for high-throughput analysis in clinical research and pharmaceutical development environments.

References

- 1. Cholestero LC-MS Analysis Service - Creative Proteomics [creative-proteomics.com]

- 2. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. agilent.com [agilent.com]

- 7. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. upload.wikimedia.org [upload.wikimedia.org]

- 10. researchgate.net [researchgate.net]

- 11. File:Steroidogenesis.svg - Wikipedia [en.wikipedia.org]

- 12. Steroidogenesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes: Tracing Cholesterol Esterification in Cell Culture with ¹⁸O Isotope Labeling

Introduction

Cholesterol homeostasis is a critical cellular process, and its dysregulation is implicated in numerous diseases, including atherosclerosis and neurodegenerative disorders. A key aspect of cholesterol metabolism is its esterification to form cholesteryl esters, a process primarily catalyzed by the enzyme Acyl-CoA: cholesterol acyltransferase (ACAT). This conversion allows for the storage of excess cholesterol in lipid droplets, thereby preventing cellular toxicity from high levels of free cholesterol. To investigate the dynamics of cholesterol esterification, stable isotope labeling in conjunction with mass spectrometry offers a powerful analytical approach. This application note details a protocol for labeling newly synthesized cholesteryl esters in cultured cells using ¹⁸O-labeled water (H₂¹⁸O), providing a robust method for researchers, scientists, and drug development professionals to study ACAT activity and cholesterol metabolism.

Principle of the Method

The protocol is based on the enzymatic activity of ACAT, which is located in the endoplasmic reticulum.[1] ACAT catalyzes the formation of a cholesteryl ester by transferring a fatty acyl group from a long-chain fatty acyl-CoA to the 3-beta-hydroxyl group of cholesterol.[2][3] When cells are cultured in a medium containing H₂¹⁸O, the ¹⁸O isotope is incorporated into the carboxyl group of the fatty acyl-CoA. Subsequently, during the esterification reaction, ACAT transfers this ¹⁸O-labeled fatty acyl group to cholesterol, resulting in the formation of an ¹⁸O-labeled cholesteryl ester. The mass shift of +2 Da in the resulting cholesteryl ester can be readily detected and quantified by mass spectrometry, allowing for the specific measurement of newly synthesized cholesteryl esters.

Data Presentation

The following table summarizes representative quantitative data that can be obtained from a Cholesterol-¹⁸O labeling experiment. The data presented here is hypothetical and serves as an example for comparison between a control and a treated (e.g., with an ACAT inhibitor) cell group.

| Parameter | Control Cells | Treated Cells (ACAT Inhibitor) |

| Cell Viability (%) | >95% | >95% |

| Total Protein (mg/well) | 1.5 ± 0.2 | 1.4 ± 0.3 |

| ¹⁸O-Labeling Efficiency (%) | 85 ± 5 | 87 ± 4 |

| Free Cholesterol (µg/mg protein) | 25.3 ± 2.1 | 35.8 ± 3.5 |

| Total Cholesteryl Esters (µg/mg protein) | 15.7 ± 1.8 | 5.2 ± 0.9 |

| ¹⁸O-Labeled Cholesteryl Oleate (pmol/mg protein) | 120.4 ± 15.2 | 15.1 ± 3.8 |

| ¹⁸O-Labeled Cholesteryl Linoleate (pmol/mg protein) | 85.6 ± 10.9 | 10.7 ± 2.5 |

| ¹⁸O-Labeled Cholesteryl Palmitate (pmol/mg protein) | 60.2 ± 8.5 | 7.5 ± 1.9 |

| Calculated ACAT Activity (pmol/hr/mg protein) | 266.2 | 33.3 |

Experimental Protocols

Materials

-

Mammalian cell line of interest (e.g., CHO, HepG2, macrophages)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

¹⁸O-labeled water (H₂¹⁸O, 95-98% isotopic purity)

-

Cell culture plates (6-well or 10 cm dishes)

-

Solvents for lipid extraction: Hexane (B92381), Isopropanol (B130326), Chloroform, Methanol

-

Internal standards for mass spectrometry (e.g., d7-cholesteryl oleate)

-

BCA Protein Assay Kit

Cell Culture and Labeling

-

Cell Seeding: Seed the cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of labeling. Culture the cells in complete medium at 37°C in a humidified incubator with 5% CO₂.

-

Preparation of Labeling Medium: Prepare the ¹⁸O-labeling medium by supplementing the appropriate cell culture medium with 10% (v/v) H₂¹⁸O. For example, to prepare 10 ml of labeling medium, mix 9 ml of cell culture medium with 1 ml of H₂¹⁸O. The final concentration of H₂¹⁸O will be approximately 10%.

-

Labeling: When cells reach the desired confluency, aspirate the growth medium and wash the cells once with PBS. Add the pre-warmed ¹⁸O-labeling medium to the cells.

-

Incubation: Incubate the cells for a period of 4 to 24 hours. The optimal incubation time should be determined empirically for each cell line and experimental condition.

-

Cell Harvesting: Following incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS. Harvest the cells by trypsinization or by scraping, and transfer the cell suspension to a centrifuge tube.

-

Cell Lysis and Protein Quantification: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Resuspend the cell pellet in a suitable lysis buffer. Take an aliquot for protein quantification using a BCA assay.

Lipid Extraction

-

To the remaining cell lysate, add a mixture of hexane and isopropanol (3:2, v/v) to extract the lipids.

-

Vortex the mixture vigorously for 1 minute and then centrifuge at 1500 x g for 10 minutes to separate the phases.

-

Carefully collect the upper organic phase containing the lipids into a new tube.

-

Dry the lipid extract under a gentle stream of nitrogen gas.

-

Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform:methanol 1:1, v/v) for mass spectrometry analysis. Add an appropriate internal standard (e.g., d7-cholesteryl oleate) at a known concentration.

Mass Spectrometry Analysis

-

Instrumentation: Analyze the lipid extracts using a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).

-

Chromatography: Separate the different lipid species using a C18 reverse-phase column with a suitable gradient of mobile phases (e.g., a gradient of acetonitrile/isopropanol).

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Monitor for the precursor ions of the cholesteryl esters of interest and their ¹⁸O-labeled counterparts (a mass shift of +2 Da).

-

Quantification: Quantify the amount of ¹⁸O-labeled cholesteryl esters by comparing their peak areas to the peak area of the internal standard. Normalize the results to the total protein content of the cell lysate.

Visualization

Signaling Pathway of Cholesterol Esterification

Caption: ACAT-mediated cholesterol esterification pathway.

Experimental Workflow for Cholesterol-¹⁸O Labeling

Caption: Workflow for ¹⁸O labeling of cholesterol esters.

Logical Relationship of the Labeling and Detection Process

Caption: Logical flow of ¹⁸O labeling and detection.

References

Application Notes and Protocols for Cholesterol-18O Tracer Studies in Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of in vivo cholesterol flux is critical for understanding the pathophysiology of various metabolic diseases, including atherosclerosis, and for the development of novel therapeutic agents. Stable isotope tracers, particularly those labeled with heavy oxygen (¹⁸O), offer a powerful and safe method for quantifying the dynamic processes of cholesterol metabolism. This document provides detailed application notes and experimental protocols for conducting cholesterol-¹⁸O tracer studies to measure key aspects of cholesterol flux, including biosynthesis, esterification, and reverse cholesterol transport (RCT).

The use of ¹⁸O-labeled water (H₂¹⁸O) allows for the metabolic labeling of newly synthesized cholesterol, as the ¹⁸O is incorporated from H₂¹⁸O into acetyl-CoA, the fundamental building block of cholesterol. Alternatively, the administration of ¹⁸O-labeled cholesterol can be used to trace the movement and excretion of existing cholesterol pools. The protocols outlined below are based on established stable isotope tracer methodologies and can be adapted for various research models.

Key Cholesterol Flux Pathways

Cholesterol homeostasis is maintained through a complex interplay of synthesis, uptake, esterification, and excretion. The two primary pathways governing cholesterol flux are:

-

Cholesterol Biosynthesis: The de novo synthesis of cholesterol, primarily in the liver, from acetyl-CoA.

-

Reverse Cholesterol Transport (RCT): The process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion.

Data Presentation

The following tables summarize representative quantitative data for in vivo cholesterol flux parameters obtained from stable isotope tracer studies. While specific data for ¹⁸O tracer studies are limited in publicly available literature, the values presented from studies using other stable isotopes (e.g., deuterium, ¹³C) provide a strong reference for expected outcomes.

Table 1: In Vivo Cholesterol Biosynthesis Rates in Mice

| Parameter | C57BL/6J Mice (High-Carbohydrate Diet) | C57BL/6J Mice (Carbohydrate-Free Diet) | Tracer Used | Reference |

| Number of Exchangeable Hydrogens (n) | ~25 | ~27 | ²H₂O | [1] |

| Percent Newly Made Cholesterol (at 4 days) | Approx. 10-15% | Approx. 20-25% | ²H₂O | [1] |

| Absolute Cholesterol Synthesis Rate (mg/day/kg) | Varies by tissue | Varies by tissue | ³H₂O | [2] |

Table 2: In Vivo Reverse Cholesterol Transport (RCT) Rates in Humans

| Parameter | Healthy Volunteers (n=17) | Tracer Used | Reference |

| Tissue Free Cholesterol (FC) Efflux (mg/kg/hour) | 3.79 ± 0.88 | [2,3-¹³C₂]-cholesterol | [3][4] |

| Red Blood Cell-derived Flux into Plasma FC (mg/kg/hour) | 3.38 ± 1.10 | [2,3-¹³C₂]-cholesterol | [3][4] |

| Esterification of Plasma FC (mg/kg/hour) | 1.10 ± 0.38 | [2,3-¹³C₂]-cholesterol | [3][4] |

| Recovery in Fecal Bile Acids (% of administered dose) | 7% | [2,3-¹³C₂]-cholesterol | [3][4] |

| Recovery in Fecal Neutral Sterols (% of administered dose) | 12% | [2,3-¹³C₂]-cholesterol | [3][4] |

Experimental Protocols

Protocol 1: Measurement of De Novo Cholesterol Biosynthesis Using ¹⁸O-Labeled Water

This protocol is adapted from established methods using deuterium-labeled water to measure cholesterol synthesis rates.

Objective: To quantify the rate of de novo cholesterol synthesis in a murine model by measuring the incorporation of ¹⁸O from H₂¹⁸O into the cholesterol pool.

Materials:

-

¹⁸O-labeled water (H₂¹⁸O, 97-99 atom % ¹⁸O)

-

C57BL/6 mice (or other appropriate research model)

-

Standard laboratory animal housing and handling equipment

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Centrifuge

-

Reagents for cholesterol extraction (e.g., chloroform, methanol)

-

Internal standard (e.g., deuterated cholesterol)

-

Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS)

Procedure:

-

Acclimatization: Acclimate animals to the experimental conditions for at least one week.

-

Tracer Administration:

-

Administer a bolus intraperitoneal (IP) injection of H₂¹⁸O (e.g., 20 µL per gram of body weight of a 99% H₂¹⁸O solution in saline) to rapidly enrich the body water pool.

-

Immediately following the bolus injection, provide drinking water enriched with a lower percentage of H₂¹⁸O (e.g., 5-8%) to maintain a steady-state enrichment of body water.

-

-

Sample Collection:

-

Collect blood samples at baseline (prior to tracer administration) and at various time points post-administration (e.g., 1, 3, 7, and 14 days).

-

Euthanize animals at the final time point and collect tissues of interest (e.g., liver, adipose tissue).

-

Process blood to separate plasma and red blood cells. Store all samples at -80°C until analysis.

-

-

Cholesterol Extraction:

-

Thaw plasma or tissue homogenates.

-

Add a known amount of an internal standard (e.g., deuterated cholesterol).

-

Perform a lipid extraction using a modified Bligh-Dyer method (chloroform:methanol).

-

Saponify the lipid extract to release free cholesterol from cholesteryl esters.

-

-

Mass Spectrometry Analysis:

-

Derivatize the extracted cholesterol to a volatile form (e.g., trimethylsilyl (B98337) ether) for GC-MS analysis.

-

Analyze the samples by GC-MS or LC-MS to determine the isotopic enrichment of ¹⁸O in the cholesterol molecule.

-

Monitor the appropriate mass-to-charge ratios (m/z) for unlabeled and ¹⁸O-labeled cholesterol.

-

-

Data Analysis:

-

Calculate the fractional synthesis rate (FSR) of cholesterol using the precursor-product relationship, where the enrichment of body water (precursor) and the enrichment of cholesterol (product) are measured over time.

-

Protocol 2: Measurement of Reverse Cholesterol Transport Using ¹⁸O-Labeled Cholesterol

This protocol is designed to trace the movement of cholesterol from a labeled pool to excretion.

Objective: To quantify the rate of reverse cholesterol transport by administering ¹⁸O-labeled cholesterol and measuring its appearance in feces.

Materials:

-

¹⁸O-labeled cholesterol

-

Delivery vehicle for labeled cholesterol (e.g., reconstituted HDL, lipid emulsion)

-

Research animals (e.g., mice)

-

Metabolic cages for fecal collection

-

Reagents for fecal sterol extraction

-

GC-MS or LC-MS

Procedure:

-

Tracer Preparation: Prepare a sterile solution of ¹⁸O-labeled cholesterol in a suitable delivery vehicle.

-

Tracer Administration: Administer the ¹⁸O-labeled cholesterol solution to the animals via intravenous (IV) injection.

-